N-(2-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}ethyl)-N,N-dimethylprop-2-en-1-aminium
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Overview
Description
{2-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]ETHYL}DIMETHYL(PROP-2-EN-1-YL)AZANIUM is a complex organic compound with a unique structure that includes a quinoline derivative, an amide linkage, and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]ETHYL}DIMETHYL(PROP-2-EN-1-YL)AZANIUM typically involves multiple steps:
Formation of the Hexahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Hydroxy and Oxo Groups: The hydroxy and oxo groups can be introduced through selective oxidation reactions.
Amide Bond Formation: The amide bond is formed by reacting the hexahydroquinoline derivative with an appropriate carboxylic acid or its derivative.
Quaternization: The final step involves the quaternization of the amine group with an alkyl halide to introduce the quaternary ammonium group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinone derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxy group.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
Chemistry
In organic synthesis, {2-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]ETHYL}DIMETHYL(PROP-2-EN-1-YL)AZANIUM can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes involved in oxidation-reduction reactions. Its ability to undergo various chemical transformations makes it a useful tool for investigating metabolic pathways.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its quaternary ammonium group can enhance its interaction with biological membranes, potentially improving its efficacy as a drug.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with unique properties. Its ability to form stable quaternary ammonium salts makes it useful in the development of ion-exchange resins and other materials.
Mechanism of Action
The mechanism by which {2-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]ETHYL}DIMETHYL(PROP-2-EN-1-YL)AZANIUM exerts its effects is likely related to its ability to interact with biological membranes and enzymes. The quaternary ammonium group can facilitate its binding to negatively charged sites on enzymes or cell membranes, while the hydroxy and oxo groups can participate in redox reactions, potentially altering the activity of target enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and 2-hydroxyquinoline share structural similarities with {2-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]ETHYL}DIMETHYL(PROP-2-EN-1-YL)AZANIUM.
Quaternary Ammonium Compounds: Compounds like benzalkonium chloride and cetyltrimethylammonium bromide also contain quaternary ammonium groups.
Uniqueness
What sets {2-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]ETHYL}DIMETHYL(PROP-2-EN-1-YL)AZANIUM apart is its combination of a quinoline core with a quaternary ammonium group. This unique structure allows it to participate in a wide range of chemical reactions and interact with biological systems in ways that other compounds cannot.
Properties
Molecular Formula |
C17H26N3O3+ |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]ethyl-dimethyl-prop-2-enylazanium |
InChI |
InChI=1S/C17H25N3O3/c1-4-10-20(2,3)11-9-18-16(22)14-15(21)12-7-5-6-8-13(12)19-17(14)23/h4H,1,5-11H2,2-3H3,(H2-,18,19,21,22,23)/p+1 |
InChI Key |
TVSNVEQUJQGUFP-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(CCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O)CC=C |
Origin of Product |
United States |
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